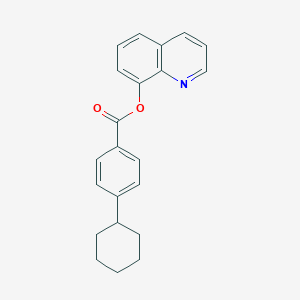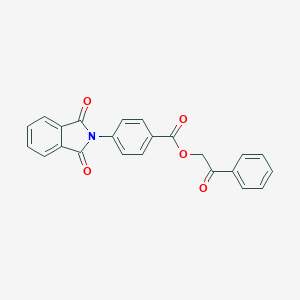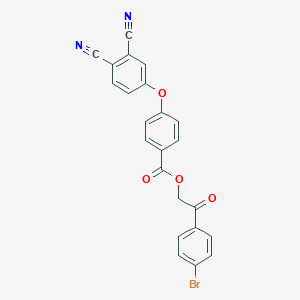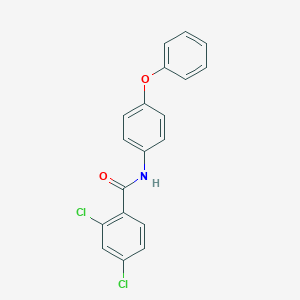![molecular formula C23H22N2O3 B387225 2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide](/img/structure/B387225.png)
2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide is a chemical compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a benzyloxy group, and a phenoxy group attached to a propanohydrazide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide typically involves the condensation of benzaldehyde with 2-[4-(benzyloxy)phenoxy]propanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzylidene and benzyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of benzylidene and benzyloxy-substituted compounds .
Aplicaciones Científicas De Investigación
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzylidene and benzyloxy groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N’- (4- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide
- N’- (3- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide
- N’- (2- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide .
Uniqueness
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H22N2O3/c1-18(23(26)25-24-16-19-8-4-2-5-9-19)28-22-14-12-21(13-15-22)27-17-20-10-6-3-7-11-20/h2-16,18H,17H2,1H3,(H,25,26)/b24-16+ |
Clave InChI |
AXUNISUYOFNEJJ-LFVJCYFKSA-N |
SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isobutyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B387143.png)

![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387155.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)


![N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B387163.png)
![Methyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B387164.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)
![4-(2-{2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}carbohydrazonoyl)-2-methoxyphenyl benzoate](/img/structure/B387167.png)
![N'-[4-(dimethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387170.png)
